2-((4-chlorophenyl)sulfonyl)-N-(3-methoxypropyl)-4-tosylthiazol-5-amine
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O5S3/c1-14-4-8-16(9-5-14)30(24,25)19-18(22-12-3-13-28-2)29-20(23-19)31(26,27)17-10-6-15(21)7-11-17/h4-11,22H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJVMSJVRGFCGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)NCCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorophenyl)sulfonyl)-N-(3-methoxypropyl)-4-tosylthiazol-5-amine typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring followed by the introduction of the sulfonyl and tosyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((4-chlorophenyl)sulfonyl)-N-(3-methoxypropyl)-4-tosylthiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-((4-chlorophenyl)sulfonyl)-N-(3-methoxypropyl)-4-tosylthiazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-((4-chlorophenyl)sulfonyl)-N-(3-methoxypropyl)-4-tosylthiazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in inhibiting bacterial growth or modulating cellular signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Heterocycle and Sulfonyl Substituents
The thiazole ring in the target compound differentiates it from oxazole analogs, such as 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methoxyphenyl)oxazol-5-amine (CAS 862794-87-4, ). The dual sulfonyl groups in the target compound contrast with 4-(4′-nitrophenyl)-N-tosylthiazol-2-amine (11a, ), which features a nitro group at the 4-position. Nitro groups are electron-withdrawing, which may enhance reactivity but reduce metabolic stability compared to the chloro and tosyl substituents in the target compound .
Table 1: Structural and Molecular Comparisons
Amine Functionalization and Stereochemical Considerations
The 3-methoxypropylamine side chain in the target compound enhances hydrophilicity compared to bulkier groups like the 2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl chain in , which introduces stereochemical complexity (one defined stereocenter) and lipophilicity. The latter’s fluorine atom may improve membrane permeability and metabolic resistance . In contrast, N-benzyl and 4-methoxyphenyl amine substituents ( , 6 ) prioritize aromatic interactions but may reduce solubility .
Physicochemical and Pharmacokinetic Implications
- Molecular Weight : The target compound (484.98 g/mol) falls within the "drug-like" range (≤500 g/mol), similar to analogs in (483.04 g/mol) and (430.90 g/mol).
- Lipophilicity : The 3-methoxypropyl chain likely reduces logP compared to ’s fluorinated alkyl chain, favoring aqueous solubility.
- Metabolic Stability : Tosyl and chlorophenyl groups may resist oxidative metabolism better than nitro or furan substituents .
Biological Activity
The compound 2-((4-chlorophenyl)sulfonyl)-N-(3-methoxypropyl)-4-tosylthiazol-5-amine is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The structure of the compound features a thiazole ring, sulfonamide, and tosyl groups, which contribute to its biological properties. The molecular formula is , and its molecular weight is approximately 397.85 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to interfere with the function of certain enzymes, particularly those involved in folate synthesis. This mechanism is similar to that of traditional sulfa drugs, which inhibit dihydropteroate synthase.
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.
Biological Activity Overview
The biological activities reported for this compound include:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against a range of bacteria and fungi. |
| Anticancer | Potential cytotoxic effects on cancer cell lines, indicating possible use in oncology. |
| Anti-inflammatory | Reduces inflammation in experimental models, potentially beneficial for chronic inflammatory diseases. |
| Antiviral | Preliminary data suggest efficacy against specific viral infections. |
Case Studies and Research Findings
-
Antimicrobial Activity :
A study evaluating the antimicrobial properties of various thiazole derivatives found that compounds similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 12.5 µg/mL, suggesting potent activity . -
Cytotoxicity Against Cancer Cell Lines :
Research conducted on the cytotoxic effects of thiazole derivatives indicated that this compound exhibited IC50 values in the micromolar range against several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest . -
Anti-inflammatory Effects :
In vivo studies demonstrated that administration of this compound significantly reduced edema in a carrageenan-induced paw edema model in rats. The reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) was noted, supporting its potential as an anti-inflammatory agent .
Q & A
Q. Structural Validation :
- IR Spectroscopy : Confirms functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .
- NMR Analysis :
- ¹H-NMR : Identifies methoxypropyl (-OCH₃ at δ ~3.3 ppm) and aromatic protons (δ ~7.5–8.0 ppm) .
- ¹³C-NMR : Assigns carbons in the sulfonyl (δ ~140–150 ppm) and thiazole (δ ~160–170 ppm) groups .
- Mass Spectrometry : High-resolution MS (e.g., Orbitrap instruments) confirms molecular weight and fragmentation patterns .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and stability?
Answer:
- HPLC/GC-MS : Quantifies purity and detects impurities using reverse-phase C18 columns with UV detection (λ = 254 nm) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability by monitoring mass loss under controlled heating (e.g., 25–300°C) .
- X-ray Crystallography : Resolves crystal structure and confirms stereochemistry (if crystalline) .
- Stability Studies : Accelerated degradation under varied pH, temperature, and light conditions to identify decomposition products .
Advanced: How can reaction conditions be optimized to enhance synthetic yield and selectivity?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve sulfonylation efficiency by stabilizing intermediates .
- Catalysis : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance cyclization kinetics .
- Temperature Control : Lower temperatures (0–5°C) during amine alkylation reduce side reactions (e.g., over-alkylation) .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% .
Table 1 : Optimization Parameters for Sulfonylation Step
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DMF | +25% |
| Catalyst | Pyridine | +15% |
| Temperature | 80°C | +10% |
| Reaction Time | 4 hours | +12% |
Advanced: How can conflicting bioactivity data across studies be systematically addressed?
Answer:
- Data Normalization : Control for variables like assay type (e.g., cell-free vs. cell-based) and compound purity (≥95% by HPLC) .
- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁴C-tagged compound) to track metabolic pathways and identify active metabolites .
- Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves across multiple cell lines (e.g., HEK293, HeLa) to validate target specificity .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to receptors (e.g., kinase inhibitors) and reconciles disparities .
Advanced: What computational strategies predict the compound’s reactivity and environmental fate?
Answer:
- DFT Calculations : Simulate reaction pathways (e.g., sulfonylation transition states) using Gaussian09 with B3LYP/6-31G* basis sets .
- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing Cl groups) on bioactivity using MOE or Schrödinger suites .
- Environmental Fate Prediction : EPI Suite estimates biodegradation half-life (e.g., t₁/₂ = 60 days) and ecotoxicity (e.g., LC₅₀ for Daphnia magna) .
Table 2 : Key Computational Predictions
| Property | Method | Result |
|---|---|---|
| LogP | ChemAxon | 3.8 ± 0.2 |
| Water Solubility | ALOGPS | 0.02 mg/mL |
| pKa | Marvin Suite | 7.1 (basic) |
Advanced: How is the compound’s potential as a pharmacophore evaluated in drug discovery?
Answer:
- Fragment-Based Screening : X-ray crystallography identifies binding motifs (e.g., thiazole interactions with ATP-binding pockets) .
- ADMET Profiling :
- Caco-2 Permeability : Assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s) .
- CYP450 Inhibition : Screen for isoform-specific inhibition (e.g., CYP3A4 IC₅₀ > 10 µM) .
- In Vivo PK Studies : Monitor plasma half-life (t₁/₂ = 4–6 hours in rodents) and bioavailability (>50% via oral administration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
